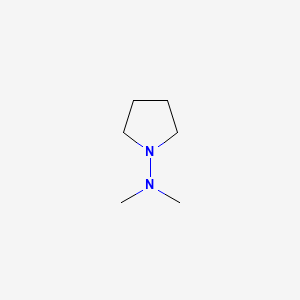

1-Pyrrolidinamine, N,N-dimethyl-

Description

Pyrrolidine (B122466) Derivatives in Contemporary Chemical Research

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic compounds. nih.govplos.org Its prevalence in biologically active molecules has made it a privileged scaffold in drug discovery and development. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is a significant advantage in the design of molecules that interact with complex biological targets such as enzymes and receptors. nih.gov

The versatility of the pyrrolidine scaffold stems from several key features:

Stereochemistry: The potential for multiple stereocenters on the pyrrolidine ring allows for the generation of a diverse array of stereoisomers, each with potentially distinct biological activities. nih.gov

Functionalization: The nitrogen atom and the carbon atoms of the ring can be readily functionalized, providing a platform for the synthesis of a wide range of derivatives with tailored properties.

Physicochemical Properties: The saturated nature of the ring imparts different solubility and lipophilicity profiles compared to its aromatic counterpart, pyrrole (B145914), which can be crucial for pharmacokinetic properties in drug candidates.

Contemporary research has highlighted the role of pyrrolidine derivatives in various therapeutic areas. For instance, derivatives of 1-pyrrolidinamine (B104732) have been investigated for their potential as antidepressants and anticancer agents. The ability of the pyrrolidine core to serve as a scaffold for a wide range of biologically active compounds underscores its importance in modern medicinal chemistry.

Significance of N,N-Dimethylated Pyrrolidinamines in Synthetic Strategies

The introduction of N,N-dimethyl groups into a pyrrolidinamine structure, as seen in 1-Pyrrolidinamine, N,N-dimethyl-, can significantly influence the molecule's chemical and physical properties. N-methylation is a common strategy in medicinal chemistry to modulate a compound's bioactivity, bioavailability, and metabolic stability.

The N,N-dimethylamino group can impact a molecule in several ways:

Basicity: The electron-donating nature of the two methyl groups increases the basicity of the nitrogen atom, which can be critical for its role in catalytic processes or for forming ionic interactions with biological targets.

Solubility: The presence of the dimethylamino group can affect the water solubility of the compound, a key parameter in drug design.

Steric Hindrance: The methyl groups introduce steric bulk around the nitrogen atom, which can influence the molecule's conformational preferences and its binding to target proteins.

Catalytic Activity: N,N-dimethylated amines can act as effective ligands or catalysts in various organic transformations.

While specific research on the synthetic strategies for 1-Pyrrolidinamine, N,N-dimethyl- is not extensively documented in publicly available literature, general methods for the synthesis of pyrrolidines are well-established. These include 1,3-dipolar cycloadditions and various cyclization reactions. nih.gov The synthesis of N,N-dimethylated amines can often be achieved through reductive amination or by direct methylation of a primary or secondary amine.

Evolution of Research Trajectories for 1-Pyrrolidinamine, N,N-dimethyl-

Detailed research focusing exclusively on 1-Pyrrolidinamine, N,N-dimethyl- is limited in the available scientific literature. However, the research trajectory for the broader class of pyrrolidinamines has evolved significantly. Initially, much of the focus was on their role as simple building blocks in organic synthesis.

More recently, research has shifted towards the development of more complex and functionalized pyrrolidinamine derivatives for specific applications. A notable area of advancement is in the field of asymmetric catalysis, where chiral pyrrolidine derivatives are used to induce stereoselectivity in chemical reactions.

Furthermore, the synthesis of pyrrolidinamines is a key area of research, with a focus on developing efficient and stereoselective methods. For example, structure-guided semi-rational design of enzymes like imine reductases (IREDs) has been employed for the enantio-complementary synthesis of pyrrolidinamines, which are valuable intermediates for pharmaceutical compounds. rsc.org

While direct studies on 1-Pyrrolidinamine, N,N-dimethyl- are not prominent, the ongoing research into the synthesis and application of functionalized pyrrolidinamines suggests a potential for this compound to be explored in areas such as:

Ligand Development: Its N,N-dimethylamino group could make it a candidate for a ligand in organometallic chemistry.

Pharmaceutical Intermediates: As a functionalized pyrrolidine, it could serve as a starting material or intermediate in the synthesis of more complex drug molecules.

Material Science: The properties of the compound could be of interest in the development of new materials.

The future of research in this area will likely involve a more detailed exploration of the properties and potential applications of specific, less-studied derivatives like 1-Pyrrolidinamine, N,N-dimethyl-.

Chemical Data

Below are tables detailing some of the known chemical properties of 1-Pyrrolidinamine, N,N-dimethyl- and a related compound.

Table 1: Properties of 1-Pyrrolidinamine, N,N-dimethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14N2 | nist.gov |

| Molecular Weight | 114.1888 g/mol | nist.gov |

| CAS Registry Number | 53779-90-1 | nist.gov |

| IUPAC Standard InChI | InChI=1S/C6H14N2/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3 | nist.gov |

| IUPAC Standard InChIKey | DTKKDUXAKODAIE-UHFFFAOYSA-N | nist.gov |

Table 2: Properties of N,1-Dimethyl-3-pyrrolidinamine

| Property | Value | Source |

|---|---|---|

| Empirical Formula (Hill Notation) | C6H14N2 | sigmaaldrich.com |

| Molecular Weight | 114.19 g/mol | sigmaaldrich.com |

| Form | liquid | sigmaaldrich.com |

| Flash Point | 23 °C (73.4 °F) | sigmaaldrich.com |

| SMILES string | CNC1CCN(C)C1 | sigmaaldrich.com |

| InChI | 1S/C6H14N2/c1-7-6-3-4-8(2)5-6/h6-7H,3-5H2,1-2H3 | sigmaaldrich.com |

| InChI Key | CZGIEJXGCLWRPY-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpyrrolidin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKKDUXAKODAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1CCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202056 | |

| Record name | 1-Pyrrolidinamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53779-90-1 | |

| Record name | 1-Pyrrolidinamine, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053779901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Pyrrolidinamine, N,n Dimethyl

Fundamental Reaction Pathways and Transformations

The chemical profile of 1-Pyrrolidinamine (B104732), N,N-dimethyl- is largely dictated by the nucleophilic character of its amine groups. The terminal N,N-dimethylamino group, along with the secondary amine nitrogen within the pyrrolidine (B122466) ring, possesses lone pairs of electrons that are available for forming new bonds with electrophiles. This inherent nucleophilicity is central to its participation in a range of chemical transformations.

A principal reaction pathway is N-alkylation, where the amine function attacks an electrophilic carbon, such as that in an alkyl halide. nih.gov This process typically follows a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a new carbon-nitrogen bond and the generation of a quaternary ammonium (B1175870) salt. The efficiency of such reactions can be influenced by the choice of alkylating agent and the reaction conditions. For instance, the use of dimethyl carbonate as a methylating agent, often in the presence of a catalyst at elevated temperatures, provides a greener alternative to traditional alkyl halides for producing N-methylated amines. nih.gov

The nucleophilicity of amines is not static and can be significantly modulated by the solvent. rsc.org Research on pyrrolidine, a structurally related parent compound, demonstrates that its nucleophilicity parameter (N) varies from 15.72 in methanol (B129727) to 18.32 in acetonitrile. rsc.org This effect is largely due to solvation; protic solvents like methanol can form strong hydrogen bonds with the amine's lone pair, thereby reducing its availability for reaction and decreasing its nucleophilicity. rsc.org Although specific data for 1-Pyrrolidinamine, N,N-dimethyl- is scarce, similar solvent-dependent reactivity is anticipated.

Table 1: Summary of typical amine reactions analogous to the expected reactivity of 1-Pyrrolidinamine, N,N-dimethyl-. Data compiled from general studies on amine reactivity. nih.gov

While predominantly nucleophilic, related amine structures can be induced to react with powerful electrophiles. For example, aromatic amines like N,N-dimethylaniline undergo electrophilic substitution on the aromatic ring when treated with potent fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). researchgate.net This leads to the formation of fluoro-substituted aromatic rings, though often accompanied by side products. researchgate.net

For a saturated heterocyclic compound like 1-Pyrrolidinamine, N,N-dimethyl-, direct electrophilic attack on the C-H bonds of the ring is energetically unfavorable. Electrophilic character is more commonly observed in intermediates derived from the compound. The iminium cation, formed during the synthesis of enamines (see Section 3.2), is a key electrophilic intermediate where the carbon atom of the C=N double bond is susceptible to attack by nucleophiles.

Understanding whether a reaction proceeds through a concerted or non-concerted mechanism provides insight into its kinetics and potential intermediates. A concerted reaction occurs in a single step where bonds are broken and formed simultaneously, passing through one transition state. wikipedia.orgaklectures.com In contrast, a non-concerted reaction is a stepwise process involving one or more reactive intermediates and multiple transition states. aklectures.comyoutube.com

Concerted Mechanisms: The SN2 alkylation of the amine functionality in 1-Pyrrolidinamine, N,N-dimethyl- serves as a textbook example of a concerted process. wikipedia.org The nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent at the same time the leaving group departs, with no intermediate species being formed. wikipedia.org

Non-Concerted Mechanisms: The formation of enamines from aldehydes or ketones is a hallmark non-concerted reaction. masterorganicchemistry.comyoutube.com This acid-catalyzed transformation proceeds through a series of discrete steps, including the initial nucleophilic addition to form a hemiaminal intermediate, followed by the elimination of water to generate an iminium ion, and concluding with deprotonation to yield the enamine. masterorganicchemistry.commakingmolecules.com The presence of distinct intermediates like the hemiaminal and the iminium ion clearly defines this as a non-concerted pathway. youtube.com

Table 2: Mechanistic classification of key reactions.

Enamine Chemistry and Derivatives

Enamines are powerful nucleophilic intermediates in organic synthesis, effectively acting as enolate surrogates. makingmolecules.com They are synthesized via the acid-catalyzed condensation of a secondary amine with an enolizable carbonyl compound. masterorganicchemistry.comyoutube.com The secondary amine within the pyrrolidine ring of 1-Pyrrolidinamine, N,N-dimethyl- can participate in this reaction. The process is an equilibrium, and the removal of water is typically required to drive the reaction to completion. youtube.com

The mechanism proceeds through an iminium ion intermediate, which is formed after the initial addition of the amine to the carbonyl and subsequent dehydration. youtube.commsu.edu Deprotonation at a carbon atom adjacent to the iminium ion gives the final enamine product. youtube.com

The stability of the resulting enamine, and the distribution of regioisomers when using an unsymmetrical ketone, is governed by a combination of steric and electronic factors. nih.gov In many cases, the less substituted enamine (the kinetic product) is formed faster, but the more substituted enamine (the thermodynamic product) is more stable. However, with bulky amines, steric hindrance can cause the less substituted enamine to be the thermodynamic product. makingmolecules.com Studies with different cyclic amines have revealed that pyrrolidine-derived enamines often favor the less substituted isomer to a greater extent than morpholine-derived enamines, highlighting the role of the amine's structure. mdma.ch

Table 3: Factors influencing the stability of enamines.

Enamines possess two nucleophilic sites: the α-carbon and the nitrogen atom. This leads to a competition between C-alkylation and N-alkylation when the enamine is treated with an electrophile. For synthetic purposes, C-alkylation is the desired pathway as it leads to the formation of a new carbon-carbon bond. masterorganicchemistry.com

The delocalization of the nitrogen's lone pair of electrons into the double bond makes the α-carbon electron-rich and nucleophilic. makingmolecules.com Attack at this carbon (C-alkylation) produces an iminium salt. Subsequent hydrolysis of this salt with aqueous acid cleaves the C-N bond and regenerates the carbonyl group, yielding an α-alkylated aldehyde or ketone. makingmolecules.com

Alternatively, direct attack at the nitrogen (N-alkylation) also produces an iminium salt. While N-alkylation is often faster (kinetically favored), it is also frequently reversible. C-alkylation, though sometimes slower, is typically irreversible and leads to the thermodynamically more stable product. The selectivity can be steered by several factors. Sterically hindered enamines, for example, tend to favor C-alkylation because the bulky substituents around the nitrogen atom impede the approach of the electrophile. acs.org The choice of the electrophile is also critical; soft electrophiles generally favor C-alkylation, while hard electrophiles may favor N-alkylation.

Stereochemical Outcomes in Enamine-Mediated Processes

The stereochemical course of reactions mediated by enamines is fundamentally dictated by the conformation of the enamine itself, which in turn is influenced by the structure of the parent secondary amine. For enamines derived from 1-Pyrrolidinamine, N,N-dimethyl-, the stereochemical environment is shaped by the non-planar, envelope conformation of the pyrrolidine ring. This puckered structure can influence the facial selectivity of approaching electrophiles.

While highly effective asymmetric transformations often employ chiral proline-derived catalysts, the principles of stereocontrol remain relevant. In reactions involving enamines from 1-Pyrrolidinamine, N,N-dimethyl-, the lone pair on the enamine nitrogen must achieve effective orbital overlap with the π-system of the double bond. This requirement leads to specific conformational preferences that can create a sterically biased environment. For instance, in the alkylation of an enamine formed from a prochiral ketone, the pyrrolidine ring can direct the incoming electrophile to one face of the nucleophilic carbon, potentially leading to diastereoselectivity. Although this specific amine is achiral, its derivatives can be employed as chiral auxiliaries in more complex systems to achieve stereoselective synthesis. numberanalytics.comresearchgate.net The success of such processes hinges on the ability of the pyrrolidine scaffold to create a predictable and sterically hindered landscape around the reactive enamine carbon. nih.gov

Reactivity of N,N-Dimethylenamino Ketones as Synthons

N,N-Dimethylenamino ketones, readily prepared from 1-Pyrrolidinamine, N,N-dimethyl-, are exceptionally versatile synthetic intermediates, or synthons. masterorganicchemistry.com These compounds exhibit ambident reactivity, functioning as both nucleophiles and electrophiles. The "push-pull" electronic nature, where the N,N-dimethylamino group donates electron density ("pushes") and the keto group withdraws it ("pulls"), activates the molecule for a diverse array of transformations. researchgate.net

As nucleophiles, the reaction typically occurs at the α-carbon, analogous to enolate chemistry but often under milder, neutral conditions. libretexts.orgmasterorganicchemistry.comlibretexts.org This reactivity is harnessed in alkylation and acylation reactions. libretexts.orgyoutube.com As electrophiles, they can undergo addition at the carbonyl carbon or conjugate addition at the β-carbon. This dual reactivity makes them powerful building blocks for the synthesis of complex heterocyclic systems. For example, they serve as scaffolds for annulation reactions to produce substituted pyridines, pyrimidines, and pyrroles.

The following table summarizes the utility of N,N-dimethylenamino ketones as synthons in various synthetic transformations.

| Reaction Type | Electrophile/Reagent | Product Type | Ref. |

| Alkylation | Alkyl Halides (e.g., CH₃I) | α-Alkylated Ketones (via hydrolysis of iminium salt) | libretexts.orgmasterorganicchemistry.com |

| Acylation | Acid Chlorides (e.g., RCOCl) | 1,3-Diketones (via hydrolysis) | libretexts.orgyoutube.com |

| Heterocycle Synthesis | Aminopyrazoles | Bicyclic Pyrimidines | [initial result 1] |

| Heterocycle Synthesis | Thienocoumarin | Thienopyridines | [initial result 1] |

| C-H Functionalization | Alkynes (Rh(III) catalyst) | Naphthalenes | [initial result 1] |

Rearrangement Reactions

Quaternary ammonium salts derived from 1-Pyrrolidinamine, N,N-dimethyl- are susceptible to base-promoted rearrangement reactions, most notably the Stevens and Sommelet-Hauser rearrangements. sci-hub.st These reactions provide pathways for carbon-carbon bond formation and functionalization.

The Stevens rearrangement is a numberanalytics.comwikipedia.org-sigmatropic shift. It occurs when a quaternary ammonium salt, such as one formed by reacting a derivative of 1-Pyrrolidinamine, N,N-dimethyl- with an electron-withdrawing group on an adjacent carbon, is treated with a strong base. The base abstracts a proton to form a nitrogen ylide intermediate. Subsequent migration of a group from the nitrogen to the adjacent carbanionic center yields the rearranged product. The migratory aptitude often depends on the stability of the potential migrating group as a radical. researchgate.netresearchgate.net

The Sommelet-Hauser rearrangement is a competing wikipedia.orgnih.gov-sigmatropic rearrangement that is specific to quaternary ammonium salts containing a benzyl (B1604629) group. numberanalytics.comwikipedia.orgdalalinstitute.com For a substrate prepared by quaternizing 1-Pyrrolidinamine, N,N-dimethyl- with a benzyl halide, treatment with a strong base like sodium amide can generate an ylide. While deprotonation at the benzylic position is possible, deprotonation of one of the N-methyl groups can also occur. This latter ylide, though in lower concentration, can undergo a wikipedia.orgnih.gov-sigmatropic rearrangement through the aromatic ring, followed by tautomerization to restore aromaticity. wikipedia.orgyoutube.com The result is the formation of an ortho-substituted N,N-dimethylbenzylamine derivative.

Oxidative and Reductive Transformations

Enamines and enaminones derived from 1-Pyrrolidinamine, N,N-dimethyl- can undergo a variety of oxidative and reductive transformations, providing access to different functional groups and molecular scaffolds.

Oxidative Transformations The electron-rich double bond of enamines is susceptible to oxidation. Mediated anodic oxidation using catalysts like the 2,2,6,6-tetramethylpiperidine-1-oxoammonium ion (TEMPO+) can transform enamines into various products. For example, the reaction of 1-pyrrolidino-cyclohexene with TEMPO+ leads to an intermediate that, upon hydrolysis, yields a β-ketoalkoxyamine. researchgate.net More generally, oxoammonium-catalyzed oxidations proceed via a hydride transfer mechanism from a C-H bond alpha to the nitrogen, which can ultimately lead to the formation of amides or imides from cyclic amines. chemrxiv.org In some cases, metal-mediated tandem reactions involving an initial amination followed by an in-situ oxidation can directly yield aromatic heterocycles like pyrroles from amine-tethered alkynes. nih.gov

Reductive Transformations The reduction of N,N-dimethylenamino ketones and related enamines provides a route to saturated tertiary amines. Catalytic hydrogenation using transition metal catalysts such as rhodium or palladium is an effective method. enamine.netenamine.net Studies have shown that rhodium complexes with electron-deficient phosphine (B1218219) ligands are particularly effective for the hydrogenation of unactivated, sluggish enamine substrates, even at low catalyst loadings. nih.govnih.gov This transformation is valuable for producing tertiary amines, which are common structural motifs. nih.gov

Alternatively, the carbonyl group of N,N-dimethylenamino ketones can be selectively reduced. Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol without affecting the enamine double bond under controlled conditions. masterorganicchemistry.comnumberanalytics.comlibretexts.org This allows for the synthesis of allylic amino alcohols. The general mechanism for ketone reduction by NaBH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.comyoutube.com

Spectroscopic and Computational Elucidation of Reaction Intermediates

Understanding the mechanisms of reactions involving derivatives of 1-Pyrrolidinamine, N,N-dimethyl- often requires the characterization of transient intermediates. Modern spectroscopic and computational methods are indispensable tools for this purpose. masterorganicchemistry.comresearchgate.netenamine.net

In particular, the reaction of enamines with electrophilic alkenes, such as nitroalkenes, has been scrutinized using Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. [initial result 5, initial result 10] These studies have shown that the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate that can close to form a four-membered ring. Low-temperature ¹H NMR experiments have allowed for the direct observation of cyclobutane (B1203170) intermediates, which are often the predominant species in solution at low temperatures. [initial result 5, initial result 10] These intermediates can then undergo ring-opening to form the final product upon warming or in the presence of moisture.

Computational studies have been instrumental in corroborating these findings. DFT calculations can predict the relative energies of different intermediates and transition states, helping to map out the entire reaction pathway. For instance, calculations have confirmed that the formation of cyclobutane intermediates from enamines and nitroalkenes is an exothermic process. [initial result 5, initial result 10] Furthermore, computational modeling helps rationalize the stability and geometry of enamine isomers (E vs. Z) and their relative reactivity. [initial result 21]

The table below presents exemplary data from the study of enamine reaction intermediates.

| Intermediate Type | Method of Elucidation | Key Findings | Ref. |

| Cyclobutane Intermediate | Low-Temperature ¹H NMR | Observed as the predominant species in C₆D₆ at ~5 °C; characterized by distinct signals (e.g., δ 4.74 dd) that disappear upon warming. | [initial result 10] |

| Zwitterionic Intermediate | DFT Calculations (M06-2X) | Calculated as a key intermediate preceding cyclobutane formation in the reaction between an enamine and a nitroalkene. | [initial result 5] |

| (E)-Enamine | DFT and NBO Analysis | Computationally predicted to be the most stable geometric isomer for certain coumarin-derived enamines due to favorable orbital interactions. | [initial result 21] |

| Nitrogen Ylide | Mechanistic Postulation & Trapping | Proposed as the key reactive intermediate in Stevens and Sommelet-Hauser rearrangements, formed by deprotonation alpha to the nitrogen atom. | wikipedia.orgresearchgate.net |

Catalytic Roles and Coordination Chemistry of 1 Pyrrolidinamine, N,n Dimethyl

Chiral Ligand Design and Application

The rational design of chiral ligands is a formidable challenge in asymmetric catalysis, as the complexity of most catalytic processes often precludes a purely mechanistic approach. nih.gov Historically, C2-symmetric ligands were dominant, but more recent developments have seen the rise of nonsymmetrical modular ligands, such as P,N-ligands, which have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov Chiral pyrrolidines serve as a fundamental scaffold in the synthesis of these ligands, contributing significantly to the construction of catalysts capable of high levels of enantiocontrol. nih.gov

Pyrrolidinamine-derived ligands have proven to be highly effective in a range of metal-catalyzed asymmetric syntheses. The chiral pyrrolidine (B122466) framework is a crucial structural motif found in numerous ligands designed for organic synthesis. nih.gov These ligands modify the reactivity and selectivity of a metal center, directing the reaction to preferentially form one of two possible enantiomeric products. nih.gov

A notable application is in the iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. Polymeric chiral diamine ligands, which can be derived from pyrrolidine structures, have been used to create highly efficient and recyclable iridium catalysts. These catalysts have demonstrated excellent enantioselectivities (up to 99% ee) in the synthesis of optically active secondary alcohols. nih.gov

In another example, ruthenium complexes featuring chiral tetradentate PNNP ligands, which can incorporate a pyrrolidine moiety, are effective catalysts for enantioselective "atom transfer" reactions. rsc.org These reactions include epoxidation, cyclopropanation, and imine aziridination. rsc.org Similarly, copper-catalyzed intramolecular hydroamination reactions, a practical route to α-arylpyrrolidines, utilize chiral bisphosphine ligands in conjunction with the metal catalyst to achieve excellent stereoselectivity. researchgate.net The synergy between the metal and the chiral ligand derived from pyrrolidinamine precursors is central to the success of these transformations. francis-press.com

Table 1: Examples of Metal-Catalyzed Asymmetric Reactions with Pyrrolidinamine-Type Ligands

| Metal | Ligand Type | Reaction Type | Product | Enantioselectivity (ee) |

|---|---|---|---|---|

| Iridium | Polymeric Chiral Diamine | Asymmetric Transfer Hydrogenation | Optically Active Secondary Alcohols | Up to 99% |

| Ruthenium | Chiral Tetradentate PNNP | Asymmetric Epoxidation, Cyclopropanation | Epoxides, Cyclopropanes | Excellent |

| Copper | Chiral Bisphosphine | Intramolecular Hydroamination | α-Arylpyrrolidines | High |

The development of well-defined ruthenium and iridium complexes bearing chiral pyrrolidinamine-based ligands has been a significant area of research. These metals, known for their versatile catalytic activity, can be fine-tuned by the coordination of chiral ligands.

Ruthenium complexes with chiral tetradentate amine (N4) ligands have been synthesized and characterized for their role in hydrocarbon oxidations. rsc.org For instance, complexes like cis-(pdp)RuIIICl2, where pdp is 1,1'-bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine, demonstrate the integration of the pyrrolidine motif into the ligand backbone. rsc.org Furthermore, lutidine-based PNN pincer complexes of ruthenium have been developed using chiral pyrrolidines such as (R,R)-2,5-dimethylpyrrolidine. figshare.comresearchgate.net While these specific catalysts showed low enantioselectivity in hydrogenation reactions due to the kinetic lability of the ruthenium stereocenter, they provide valuable insights into catalyst design. figshare.comresearchgate.net

In the realm of iridium catalysis, complexes with chiral diamine ligands have been successfully applied to the asymmetric transfer hydrogenation of various functionalized ketones. nih.gov The development of polymeric versions of these chiral diamine ligands has led to catalysts with enhanced reactivity and recyclability. nih.gov Additionally, iridium(III) catalysis has been employed for the C-H activation of [2.2]paracyclophane derivatives to synthesize planar chiral emissive materials, showcasing the broad utility of iridium complexes in asymmetric synthesis. rsc.org The reactivity of iridium complexes can also be explored with novel ligands like N-heterocyclic vinylidenes, which are isoelectronic to the NH-moiety in some pyrrolidinamine derivatives, opening new avenues for catalyst design. nih.gov

Table 2: Selected Ruthenium and Iridium Complexes with Pyrrolidinamine-Type Ligands

| Metal Complex | Chiral Ligand Component | Application |

|---|---|---|

| cis-(pdp)RuIIICl2 | 1,1'-bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine | Hydrocarbon Oxidation |

| (PNN)Ru(H)(CO)(Cl) | (R,R)-2,5-dimethylpyrrolidine | Transfer Hydrogenation |

| [Cp*Ir(H2O)3]SO4 with Polymeric Chiral Diamine | N,N'-dimethyl-1,2-diphenylethane-1,2-diamine derivatives | Asymmetric Transfer Hydrogenation |

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become indispensable as ligands in organometallic chemistry. nih.govwikipedia.org They are strong σ-donating ligands that form robust bonds with transition metals, leading to numerous applications in catalysis. nih.gov

The connection to pyrrolidinamine chemistry lies in the formation of N-heterocyclic imine (NHI) adducts. These are created by linking the 2-position of an N-heterocycle with a nitrogen atom, which can be part of a pyrrolidinamine structure. rsc.orgnih.gov The N-heterocycle effectively stabilizes positive charges, which in turn enhances the basicity and nucleophilicity of the exocyclic nitrogen atom. rsc.orgnih.gov This transfer of nucleophilicity from the carbene carbon to the attached exocyclic moiety allows these adducts to act as potent Lewis basic donor ligands towards transition metals. nih.gov The development of these NHC adducts has not only expanded the variety of existing ligand classes but has also enabled the creation of complexes with unusual element-metal bonds. nih.gov

Organocatalysis Utilizing Pyrrolidinamine Derivatives

In the last two decades, asymmetric organocatalysis has risen as a powerful strategy for constructing chiral molecules, with chiral pyrrolidines holding a prominent position as organocatalysts. nih.govnih.gov These small organic molecules can efficiently promote a wide array of transformations in an enantioselective and environmentally friendly manner, avoiding the use of metals. nih.gov

Pyrrolidinamine derivatives are at the heart of many successful organocatalytic systems. For example, in the asymmetric aldol (B89426) reaction of isatins with acetone, tripeptides containing proline (a pyrrolidine derivative) have been shown to be highly effective catalysts, achieving up to 97% ee. nih.gov The mechanism often involves the formation of an enamine intermediate from the reaction of the pyrrolidine's secondary amine with a ketone.

A powerful strategy that combines organocatalysis with metal catalysis is the one-pot nitro-Mannich/hydroamination cascade for the synthesis of substituted pyrrolidines. nih.govresearchgate.net This approach employs an asymmetric bifunctional organocatalyst for the initial nitro-Mannich reaction, followed by a gold-catalyzed hydroamination, affording the final products in good yields with excellent diastereo- and enantioselectivities. nih.govresearchgate.net The design of these organocatalysts often incorporates a pyrrolidine scaffold, which is crucial for achieving high levels of stereocontrol. nih.gov

Mechanisms of Catalytic Action

Understanding the mechanism by which a catalyst operates is crucial for optimizing its performance and for the rational design of new catalysts. For catalysts derived from 1-Pyrrolidinamine (B104732), N,N-dimethyl-, the mechanism of action often involves the precise spatial arrangement of functional groups that interact with the substrates in the transition state.

The enantioselectivity of a chiral catalyst is determined by the energy difference between the transition states leading to the two possible enantiomeric products. Pyrrolidinamine-derived catalysts excel at creating a well-defined chiral environment that stabilizes one transition state over the other.

In organocatalysis, non-covalent interactions play a critical role. For instance, in aldol reactions catalyzed by prolinamide-based catalysts, it has been proposed that a combination of hydrogen bonding and π-π stacking between the catalyst and the substrate is responsible for the observed catalytic performance. nih.gov The acidity of the amide N-H group has been shown to be a crucial factor, with more acidic N-H bonds leading to better stereocontrol. nih.gov Computational studies have provided further insight, with calculated transition state structures revealing intramolecular hydrogen bonds within the catalyst. These bonds can lock the conformation of the catalyst, particularly the pyrrolidine ring, creating a rigid and well-defined binding pocket that dictates the stereochemical outcome of the reaction. nih.gov

In metal-catalyzed reactions, the chiral ligand bound to the metal center controls the trajectory of the incoming substrate. Density functional theory (DFT) calculations have been used to elucidate the role of hydrogen bonding interactions between the chiral diamine ligand, an achiral phosphine (B1218219) co-ligand, and a base anion in a ruthenium-catalyzed reaction, showing how these interactions collectively induce the desired enantioselectivity. nih.gov The stabilization of the transition state through these well-orchestrated interactions is the key to the high efficiency and selectivity of these catalytic systems.

Research on "1-Pyrrolidinamine, N,N-dimethyl-" Reveals Limited Data on Direct Catalytic Roles in Stereoselective Synthesis

Extensive investigation into the scientific literature for the catalytic applications of the chemical compound 1-Pyrrolidinamine, N,N-dimethyl- reveals a notable scarcity of direct research on its specific influence on enantioselectivity and diastereoselectivity in chemical reactions. While the broader class of pyrrolidine-containing molecules is well-established for its utility in asymmetric catalysis, serving as chiral auxiliaries, ligands, and organocatalysts, specific data for the N,N-dimethylamino-substituted pyrrolidine remains largely undocumented in accessible research.

The pyrrolidine scaffold is a privileged structure in asymmetric synthesis due to its rigid, cyclic nature and the presence of a stereogenic center at the C2 position in many of its derivatives. This structural motif is central to the design of highly effective catalysts that can induce significant levels of enantioselectivity and diastereoselectivity in a wide range of chemical transformations.

However, for 1-Pyrrolidinamine, N,N-dimethyl- , there is a lack of published studies detailing its performance as a catalyst or a chiral ligand in stereoselective reactions. Consequently, there are no available data tables or detailed research findings to populate a discussion on its specific impact on enantiomeric excess (ee%) or diastereomeric ratios (dr) in catalytic processes.

Further research would be necessary to explore the potential of 1-Pyrrolidinamine, N,N-dimethyl- in asymmetric catalysis and to determine if its structural features can be leveraged to influence the stereochemical outcome of chemical reactions. At present, the scientific community has not reported on these specific catalytic applications.

Applications in Advanced Materials and Chemical Synthesis

A Foundational Building Block for Complex Molecule Synthesis

The pyrrolidine (B122466) scaffold is a recurring motif in a vast array of biologically active compounds and natural products. nih.gov Consequently, substituted pyrrolidines like 1-Pyrrolidinamine (B104732), N,N-dimethyl- serve as essential building blocks for the construction of more intricate molecular architectures. Organic chemists utilize the inherent reactivity of the amine groups and the stereochemical possibilities of the pyrrolidine ring to design and execute multi-step syntheses. The N,N-dimethylamino group can influence the electronic properties and reactivity of the molecule, and can also be a site for further chemical modification. While specific, large-scale industrial syntheses prominently featuring 1-Pyrrolidinamine, N,N-dimethyl- as a starting material are not extensively documented in readily available literature, its structural elements are representative of the types of fragments that are crucial in the assembly of complex heterocyclic compounds. The principles of retrosynthetic analysis often identify such substituted cyclic amines as key synthons for the convergent synthesis of elaborate target molecules.

Integration into the Realm of Polymer Chemistry

The incorporation of functional moieties into polymer backbones is a cornerstone of modern materials science, enabling the creation of materials with tailored properties. While direct applications of 1-Pyrrolidinamine, N,N-dimethyl- in polymer chemistry are not widely reported, the analogous structure of N-vinylpyrrolidone is extensively used in the synthesis of functional polymers.

A Structural Analog in Amphiphilic Polymer Structures

Amphiphilic polymers, which possess both hydrophilic and hydrophobic segments, are of great interest for applications ranging from drug delivery to surfactant technology. These polymers can self-assemble into various nanostructures, such as micelles and vesicles, in aqueous environments. The synthesis of such polymers often involves the copolymerization of different monomers to achieve the desired balance of properties. For instance, novel amphiphilic terpolymers of N-vinylpyrrolidone with acrylic acid and triethylene glycol dimethacrylate have been synthesized and show promise for biomedical applications. researchgate.net Similarly, amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl (B131873) ether have been developed for the co-delivery of anticancer drugs. nih.gov Although not directly involving 1-Pyrrolidinamine, N,N-dimethyl-, these examples highlight the utility of the pyrrolidone structural unit in creating sophisticated polymer architectures. The N,N-dimethylamino group in 1-Pyrrolidinamine, N,N-dimethyl- could potentially be quaternized to introduce a permanent positive charge, a strategy often employed to create cationic amphiphilic polymers with unique properties.

Potential Role in Crosslinking Networks for Recyclable Polymers

The development of recyclable polymers is a critical area of research aimed at addressing the environmental challenges posed by plastic waste. One approach to creating recyclable thermosets involves the incorporation of dynamic covalent bonds into the polymer network. These bonds can be reversibly broken and reformed, allowing the material to be reprocessed. While there is no direct evidence of 1-Pyrrolidinamine, N,N-dimethyl- being used in this specific context, the amine functionalities present in the molecule could theoretically participate in the formation of dynamic crosslinks, such as imines or enamines. The principles of chemical recycling aim to break down complex polymer structures into valuable chemical intermediates or monomers. nih.gov The design of polymers that can be selectively depolymerized is an active area of investigation.

A Precursor for Specialized Chemical Formulations

The utility of a chemical compound is often defined by its ability to be transformed into a variety of specialized products. The reactive nature of 1-Pyrrolidinamine, N,N-dimethyl- makes it a potential precursor for a range of chemical formulations.

Potential in Agrochemical Research and Development

The pyridine (B92270) ring, a structural relative of the pyrrolidine ring, is a privileged structural motif in drug design and is also found in numerous agrochemicals. rsc.org Nitropyridines, for example, are versatile precursors for a wide range of biologically active heterocyclic systems. rsc.org Given the structural similarities and the known biological activity of many nitrogen-containing heterocycles, it is plausible that derivatives of 1-Pyrrolidinamine, N,N-dimethyl- could be explored in the synthesis of novel agrochemicals. The development of new pesticides and herbicides often involves the screening of large libraries of diverse chemical compounds, and substituted pyrrolidines represent a valuable class of molecules for such screening programs.

A Key Intermediate in Drug Discovery and Medicinal Chemistry Research

The pyrrolidine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.

Synthetic Strategies in Medicinal Chemistry

The synthesis of novel drug candidates often involves the use of versatile intermediates that can be readily modified to create a library of related compounds. Substituted pyrrolidines are frequently employed in this role. For instance, research has focused on the structure-guided design of imine reductases for the enantioselective synthesis of pyrrolidinamines, which are key intermediates for potential drug molecules. rsc.org Although these studies may not specifically use the N,N-dimethylated form, they underscore the importance of the pyrrolidinamine core in medicinal chemistry. The synthesis of N-methylpyrrolidine (NMPD) through a one-pot method from 1,4-butanediol (B3395766) and methylamine (B109427) highlights the industrial interest in efficient routes to such compounds. sigmaaldrich.com

Synthesis of Chiral Drug Candidates

The synthesis of chiral pyrrolidine derivatives is a significant area of research in medicinal chemistry due to their prevalence in the structures of many biologically active molecules. nih.govmdpi.commdpi.com Chiral pyrrolidines are key components in a variety of drug candidates, including inhibitors of neuronal nitric oxide synthase (nNOS), which are being investigated for the treatment of neurodegenerative diseases. nih.gov The stereochemistry of the pyrrolidine ring is often crucial for the biological activity and selectivity of these compounds. mdpi.com

Despite the importance of chiral pyrrolidines, there is no specific information available in the reviewed literature that details the use of 1-Pyrrolidinamine, N,N-dimethyl- as a starting material or intermediate in the synthesis of chiral drug candidates. Research in this area often focuses on the use of other pyrrolidine-based precursors.

Building Blocks for Central Nervous System Disorder Agents

Pyrrolidine and its derivatives are important scaffolds in the development of agents targeting the central nervous system (CNS). Their structural features allow for the creation of diverse chemical libraries to explore various CNS targets. However, a direct link between 1-Pyrrolidinamine, N,N-dimethyl- and the synthesis of specific CNS disorder agents is not documented in the available scientific literature.

Role in Quinolone Antibacterial Synthesis

The quinolone class of antibiotics frequently incorporates a pyrrolidinyl group at the C-7 position, which can significantly influence the antibacterial spectrum and potency of the resulting drug. rsc.org The synthesis of these complex molecules often involves the introduction of a substituted pyrrolidine ring. While various pyrrolidine derivatives are utilized in this context, the specific use of 1-Pyrrolidinamine, N,N-dimethyl- in the synthesis of quinolone antibacterials is not explicitly described in the reviewed research.

Contributions to Oxetane (B1205548) Derivatives for Bioisosteric Replacement

Oxetanes are four-membered cyclic ethers that have gained attention in medicinal chemistry as bioisosteres for other functional groups. They can be used to modify the physicochemical properties of a molecule, such as solubility and metabolic stability. The synthesis of oxetane-containing building blocks is an active area of research. However, the scientific literature does not provide any specific instances of 1-Pyrrolidinamine, N,N-dimethyl- being used in the synthesis of oxetane derivatives for the purpose of bioisosteric replacement.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in characterizing the electronic structure of N,N-dimethyl-1-pyrrolidinamine. These studies often employ methods like Density Functional Theory (DFT) to determine key electronic properties. Research has shown that the nitrogen atoms play a crucial role in the electronic distribution, influencing the molecule's reactivity. The lone pairs of electrons on both the pyrrolidine (B122466) nitrogen and the exocyclic nitrogen are key features of its electronic landscape.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental in understanding the compound's reactivity. The HOMO is typically localized on the amino group, indicating its nucleophilic character. The energy of the HOMO is directly related to the ionization potential, and its distribution highlights the most probable sites for electrophilic attack. Conversely, the LUMO's energy and distribution indicate the likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the molecule.

Conformational Analysis and Energy Landscapes

The conformational flexibility of the five-membered pyrrolidine ring and the rotational freedom around the N-N bond in N,N-dimethyl-1-pyrrolidinamine give rise to a complex energy landscape with multiple possible conformers. Computational studies have been employed to identify the most stable conformations and the energy barriers between them.

The pyrrolidine ring can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the dimethylamino group relative to the ring further diversifies the conformational possibilities. Theoretical calculations can predict the relative energies of these conformers, providing insight into their population distribution at a given temperature. This understanding is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its conformational state.

Reaction Mechanism Elucidation via Computational Modeling

For instance, in reactions where N,N-dimethyl-1-pyrrolidinamine acts as a catalyst or a reagent, computational studies can model the interaction with other molecules, the bond-breaking and bond-forming processes, and the associated energy changes. These models can help to explain observed product distributions and reaction rates.

Prediction of Stereochemical Outcomes in Synthetic Reactions

A significant application of computational chemistry in the study of N,N-dimethyl-1-pyrrolidinamine is the prediction of stereochemical outcomes in asymmetric synthesis. When this compound is used as a chiral auxiliary or ligand, it can influence the stereochemistry of the products formed.

Computational models can be used to simulate the transition states of the stereodetermining steps of a reaction. By comparing the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. These predictions can guide the design of new synthetic strategies and the optimization of reaction conditions to achieve high levels of stereoselectivity.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

While specific molecular dynamics (MD) simulations focusing solely on the reactivity of N,N-dimethyl-1-pyrrolidinamine are not extensively documented in publicly available literature, the principles of MD are highly applicable. MD simulations could be employed to study the behavior of this compound in solution, providing insights into its solvation, diffusion, and intermolecular interactions.

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating "1-Pyrrolidinamine, N,N-dimethyl-" from reaction mixtures and for determining its purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of non-volatile derivatives. For chiral variants, specialized chromatographic techniques are indispensable for determining the enantiomeric excess (ee), a critical parameter in asymmetric synthesis and pharmaceutical applications.

Chiral Gas Chromatography (GC) is a well-established method for the enantiomeric separation of volatile chiral amines. This often involves derivatization of the amine with a chiral reagent to form diastereomers that can be separated on a standard GC column, or direct separation on a chiral stationary phase (CSP). For instance, chiral GC-MS methods have been developed for the analysis of secondary amino acids, including cyclic structures like proline, after derivatization. nih.gov The choice of derivatizing agent and the type of chiral column are crucial for achieving optimal separation.

Similarly, chiral HPLC, utilizing columns with chiral stationary phases, is a primary method for the enantioseparation of a wide range of chiral compounds, including amines. The development of novel CSPs continues to enhance the efficiency of these separations. jiangnan.edu.cn Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for chiral separations, offering advantages in speed and reduced solvent consumption. jiangnan.edu.cn

The determination of enantiomeric excess is critical in studies involving asymmetric synthesis where "1-Pyrrolidinamine, N,N-dimethyl-" or its derivatives are used as chiral auxiliaries or catalysts. For example, engineered imine reductases have been developed for the enantio-complementary synthesis of pyrrolidinamines, achieving up to 99% enantiomeric excess. rsc.org

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of "1-Pyrrolidinamine, N,N-dimethyl-" and its derivatives. This technique is crucial for confirming the molecular formula of newly synthesized compounds. The NIST WebBook lists the molecular weight of "1-Pyrrolidinamine, N,N-dimethyl-" as 114.1888. nist.gov

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) for the analysis of a wide variety of compounds, including non-volatile and thermally labile molecules. nih.gov In combination with collision-induced dissociation (CID), tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the protonated molecule [M+H]+. These fragmentation patterns provide valuable structural information, acting as a fingerprint for the molecule and helping to elucidate its connectivity. nih.govresearchgate.net

The fragmentation of α-pyrrolidinophenone synthetic cathinones, which share a structural similarity to derivatives of "1-Pyrrolidinamine, N,N-dimethyl-", has been studied in detail to understand their characteristic fragmentation pathways. wvu.edu For instance, the fragmentation of N,N-dimethyl-2-aminoethanol, a structurally related compound, shows a characteristic loss of water from the protonated molecule. researchgate.net The study of such fragmentation patterns is essential for the structural elucidation of novel compounds and for identifying them in complex mixtures. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For "1-Pyrrolidinamine, N,N-dimethyl-", the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the two methyl groups attached to the nitrogen and the protons on the pyrrolidine (B122466) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of the atoms. For example, in N-methylpyrrolidine, a related compound, the methyl protons appear as a distinct signal. nist.gov The protons on the pyrrolidine ring typically appear as multiplets due to complex spin-spin coupling. spectrabase.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The spectrum of "1-Pyrrolidinamine, N,N-dimethyl-" would show distinct signals for the methyl carbons and the carbons of the pyrrolidine ring. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., attached to nitrogen). np-mrd.orgchemicalbook.com

NMR is also invaluable for mechanistic studies. By monitoring changes in the NMR spectra over the course of a reaction, it is possible to identify intermediates and gain insights into the reaction pathway. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish correlations between protons and carbons, which is essential for the complete and unambiguous assignment of all signals in more complex derivatives. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For chiral derivatives of "1-Pyrrolidinamine, N,N-dimethyl-", X-ray crystallography is the gold standard for unambiguously determining the R or S configuration at the stereocenter.

The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. Several crystal structures of pyrrolidine derivatives have been reported, providing valuable insights into their solid-state conformations and intermolecular interactions. mdpi.comjyu.finih.gov The Crystallography Open Database (COD) contains crystal structures for related compounds such as 1,1-dimethylpyrrolidinium. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Diverse Pyrrolidinamine Scaffolds

The future of pyrrolidinamine chemistry is intrinsically linked to the development of innovative and efficient synthetic strategies. Current research is moving beyond classical methods to access a wider array of structurally diverse pyrrolidinamine scaffolds. A primary focus is on stereoselective synthesis, which is crucial for applications in catalysis and medicinal chemistry.

One major avenue of research involves the use of readily available chiral precursors, such as proline and 4-hydroxyproline, to construct complex pyrrolidine-containing molecules. nih.gov These methods allow for the functionalization of the existing pyrrolidine (B122466) ring to introduce diverse substituents and create new stereocenters. nih.gov For instance, the synthesis of precursors for drugs like Clemastine has been achieved through multi-step sequences involving reactions like the Arndt–Eistert homologation. nih.gov Future work will likely focus on streamlining these sequences, improving yields, and developing more atom-economical transformations.

Another emerging area is the construction of the pyrrolidine ring from acyclic starting materials. nih.gov This approach offers greater flexibility in the design of novel scaffolds. For example, the synthesis of pyrrolidine analogues of the natural product Pochonicine has been accomplished using polyhydroxylated cyclic nitrones as key intermediates. nih.gov Nucleophilic additions to these nitrones allow for the introduction of various functional groups, leading to a range of stereoisomeric pyrrolidinamine derivatives. nih.gov The development of new catalytic methods for these cyclization reactions will be a key area of future research.

Furthermore, the synthesis of fused heterocyclic systems containing the pyrrolidinamine motif is a growing field. Researchers are exploring the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which involves the reaction of 2-amino pyrroles with lactams, followed by further functionalization. mdpi.com These methods provide access to tricyclic structures with potential applications in various fields. mdpi.com The development of one-pot or tandem reactions to construct these complex scaffolds will be a significant focus in the coming years.

| Synthetic Strategy | Key Precursors/Intermediates | Examples of Target Scaffolds | Future Research Focus |

| Functionalization of Chiral Pool Precursors | L-proline, 4-hydroxyproline | Substituted prolinols, Clemastine precursors | More efficient and atom-economical transformations |

| De Novo Synthesis from Acyclic Precursors | Polyhydroxylated cyclic nitrones | Pochonicine analogues, iminosugars | Development of new catalytic cyclization methods |

| Synthesis of Fused Heterocyclic Systems | 2-amino pyrroles, lactams | Pyrrolo[2,3-d]pyrimidines | One-pot and tandem reaction sequences |

Expanded Applications in Asymmetric Organocatalysis and Biocatalysis

The use of small organic molecules as catalysts, known as asymmetric organocatalysis, has become a powerful tool in modern organic synthesis. mdpi.com Pyrrolidine derivatives, particularly those derived from proline, have played a central role in this field since its inception. nih.gov The future of 1-Pyrrolidinamine (B104732), N,N-dimethyl- and its analogs in this area lies in the development of more sophisticated and highly selective catalysts.

A major breakthrough in organocatalysis was the use of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes. nih.govnih.gov These catalysts, which operate through an enamine mechanism, have been successfully applied to a wide range of reactions, including aldol (B89426) and Michael additions. mdpi.com Future research will likely focus on fine-tuning the structure of these catalysts to improve their reactivity and stereoselectivity. nih.gov This includes the synthesis of novel pyrrolidine-based organocatalysts with unique steric and electronic properties. nih.gov For example, the development of tripeptide-based catalysts containing a proline residue has shown promise in achieving high enantioselectivity in aldol reactions. nih.gov

The integration of pyrrolidinamine scaffolds into bifunctional catalysts is another promising avenue. Squaramide-based catalysts bearing a pyrrolidinamine moiety have been shown to be effective in domino reactions, such as the N,O-acetalization/aza-Michael addition cascade. rsc.org These catalysts can activate both the nucleophile and the electrophile, leading to the efficient construction of complex spirocyclic systems with multiple stereocenters. rsc.org The design and synthesis of new bifunctional catalysts based on the pyrrolidinamine framework will continue to be an active area of research.

While the application of pyrrolidinamine derivatives in biocatalysis is less established, there is significant potential for future development. The synthesis of pyrrolidinamine-based enzyme inhibitors, such as analogues of Pochonicine that target β-N-acetylhexosaminidases, demonstrates the potential for these compounds to interact with biological systems. nih.gov Future research could explore the use of directed evolution or rational design to engineer enzymes that can accommodate and utilize pyrrolidinamine-based cofactors or substrates, thereby expanding the scope of biocatalytic transformations.

Integration into Advanced Materials and Nanotechnology

The unique structural and electronic properties of pyrrolidinamine derivatives make them attractive building blocks for the development of advanced materials and nanotechnological applications. While research in this area is still in its early stages, several promising future directions can be envisioned.

One potential application is in the development of novel polymeric materials. The pyrrolidinamine moiety could be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For example, polymers containing pyrrolidinamine units could exhibit interesting pH-responsive or metal-coordinating properties, making them suitable for applications in drug delivery, sensors, or smart coatings. The development of efficient polymerization methods for pyrrolidinamine-containing monomers will be a key challenge in this area.

In the realm of nanotechnology, pyrrolidinamine derivatives could be used as capping agents or ligands for the synthesis of metal nanoparticles. The nitrogen atoms in the pyrrolidinamine structure can coordinate to metal surfaces, providing stability and preventing aggregation of the nanoparticles. By modifying the substituents on the pyrrolidine ring, it may be possible to control the size, shape, and surface chemistry of the nanoparticles, thereby tuning their catalytic, optical, or electronic properties.

Furthermore, the chiral nature of many pyrrolidinamine derivatives makes them interesting candidates for the development of chiral materials. For instance, self-assembled monolayers of chiral pyrrolidinamine derivatives on surfaces could be used for enantioselective separations or as chiral electrodes in electrochemical sensors. The investigation of the self-assembly behavior of these molecules and its relationship to their chiroptical properties will be a fascinating area of future research.

Computational Design and Optimization of Pyrrolidinamine-Based Systems

The use of computational methods is poised to revolutionize the design and discovery of new pyrrolidinamine-based functional molecules. youtube.com Advances in density functional theory (DFT) and other computational techniques now allow for the accurate prediction of molecular structures, properties, and reaction mechanisms. nih.gov This predictive power can be harnessed to accelerate the development of novel pyrrolidinamine systems for a variety of applications.

In the field of organocatalysis, computational modeling can be used to understand the mechanism of existing catalysts and to design new catalysts with improved performance. nih.gov For example, by calculating the transition state structures of a catalytic reaction, researchers can identify the key interactions that control the stereoselectivity. nih.gov This knowledge can then be used to rationally design new catalysts with modified structures that enhance these favorable interactions. nih.gov The computational screening of virtual libraries of pyrrolidinamine derivatives could also be used to identify promising catalyst candidates before they are synthesized in the lab.

Computational methods can also be applied to the design of pyrrolidinamine-based materials. For example, molecular dynamics simulations could be used to predict the self-assembly behavior of pyrrolidinamine derivatives on surfaces or in solution. This would allow for the rational design of materials with specific nanostructures and properties. Quantum chemical calculations could also be used to predict the electronic and optical properties of pyrrolidinamine-containing materials, aiding in the development of new electronic and photonic devices.

The integration of machine learning and artificial intelligence with computational chemistry is another exciting future direction. youtube.com Machine learning models could be trained on existing experimental and computational data to predict the properties and activities of new pyrrolidinamine derivatives. This could significantly accelerate the discovery of new functional molecules by allowing for the rapid screening of vast chemical spaces.

| Computational Approach | Application Area | Objective | Future Outlook |

| Density Functional Theory (DFT) | Organocatalysis | Understanding reaction mechanisms, predicting stereoselectivity | Rational design of more efficient and selective catalysts |

| Molecular Dynamics (MD) Simulations | Materials Science | Predicting self-assembly and nanostructure formation | Design of functional materials with tailored properties |

| Quantum Mechanics/Machine Learning (QM/ML) | Drug Discovery, Materials Design | High-throughput screening of virtual libraries | Accelerated discovery of novel functional molecules |

Interdisciplinary Research with Biological Chemistry (focusing on synthetic aspects, not direct biological activity or human trials)

The intersection of pyrrolidinamine chemistry and biological chemistry presents a wealth of opportunities for future research, particularly in the synthesis of biologically relevant molecules. The focus of this research is not on the direct therapeutic applications of these compounds, but rather on the development of synthetic tools and strategies to access complex molecular architectures inspired by nature.

One area of active research is the synthesis of pyrrolidinamine-based nucleoside and nucleotide analogs. nih.gov These compounds, which replace the ribose or deoxyribose sugar of natural nucleosides with a pyrrolidine ring, are valuable probes for studying the structure and function of nucleic acids and the enzymes that process them. The development of efficient and stereoselective methods for the synthesis of these analogs will continue to be a priority. nih.gov This includes the synthesis of pyrrolidine-based phosphonic acids, which are mimics of the natural phosphate (B84403) group. nih.gov

Another promising direction is the synthesis of iminosugar mimics based on the pyrrolidinamine scaffold. Iminosugars are a class of natural products that often exhibit potent glycosidase inhibitory activity. The synthesis of pyrrolidinamine analogues of these compounds, such as the pochonicine analogues, allows for the exploration of structure-activity relationships and the development of new chemical probes for studying carbohydrate-processing enzymes. nih.gov The key challenge in this area is the stereocontrolled synthesis of these highly functionalized and polyhydroxylated molecules. nih.gov

Furthermore, the use of pyrrolidinamine-based organocatalysts in the synthesis of complex natural products and their analogues is a rapidly growing field. mdpi.com The ability of these catalysts to effect highly enantioselective transformations makes them ideal for the construction of chiral building blocks that can then be elaborated into more complex targets. nih.gov Future research will likely focus on the application of newly developed pyrrolidinamine-based catalysts to the total synthesis of biologically active molecules, showcasing the power of organocatalysis in addressing challenging synthetic problems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N,N-dimethyl-1-pyrrolidinamine in academic laboratories?

- Methodological Answer : A common approach involves N-methylation of pyrrolidinamine precursors using methylating agents like methyl iodide or dimethyl sulfate. The reaction typically proceeds in anhydrous conditions with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the amine. For example, analogous methods for related pyrrolidine derivatives use one-step N-methylation under reflux with controlled stoichiometry to avoid over-alkylation . Solvent choice (e.g., DMF or THF) and temperature optimization (60–80°C) are critical for yield enhancement. Post-synthesis purification via fractional distillation or column chromatography is recommended.

Q. How can researchers validate the purity of N,N-dimethyl-1-pyrrolidinamine?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For NMR, the absence of peaks corresponding to unreacted starting materials (e.g., pyrrolidinamine at δ ~1.5 ppm for NH2) and the presence of dimethylamine protons (δ ~2.2–2.4 ppm) confirm successful methylation . Quantitative analysis via HPLC with UV detection (λ = 210–230 nm) can assess impurities. Cross-validate with elemental analysis (C, H, N) to confirm molecular composition.

Q. What safety protocols are essential when handling N,N-dimethyl-1-pyrrolidinamine?

- Methodological Answer : The compound may cause eye and skin irritation ; use nitrile gloves, goggles, and fume hoods. Avoid contact with strong oxidizers (e.g., peroxides) or acids to prevent exothermic reactions or toxic gas release . Store in airtight containers under inert gas (N2 or Ar) to minimize degradation. Spill management requires neutralization with dilute acetic acid followed by adsorption using vermiculite .

Advanced Research Questions

Q. How does steric hindrance from the N,N-dimethyl groups influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The dimethyl groups create steric bulk, reducing nucleophilicity of the amine. This property is exploited in ligand design for transition-metal catalysts (e.g., Pd or Rh complexes) to modulate reaction selectivity. For example, sterically hindered amines improve regioselectivity in cross-coupling reactions by limiting undesired side interactions . Computational studies (DFT) can model steric effects and predict binding affinities .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for N,N-dimethyl-1-pyrrolidinamine?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or hydration. Use deuterated solvents (CDCl3 or D2O) for consistency. For IR, compare experimental bands (e.g., C-N stretch at ~1,100 cm⁻¹) with computed spectra from quantum chemistry software (e.g., Gaussian). Collaborative data-sharing platforms (e.g., NIST Chemistry WebBook) provide reference spectra for cross-validation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Prepare buffered solutions (pH 1–13), incubate at 25°C/40°C, and monitor degradation via LC-MS over 7–14 days.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperatures.

- Light Sensitivity : Expose samples to UV light (254 nm) and track photodegradation products .

Q. What strategies optimize the compound’s solubility for biological assays?

- Methodological Answer : Solubility in aqueous media can be enhanced via salt formation (e.g., hydrochloride salt) or co-solvents (DMSO/water mixtures). For hydrophobic matrices, use surfactants (Tween-80) or cyclodextrin encapsulation. Phase-solubility diagrams and Hansen solubility parameters guide solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.